A key feature of PD is the accumulation of alpha-synuclein protein in Lewy bodies within the brain. Posiphen has been shown to inhibit the translation of alpha-synuclein mRNA, potentially reducing the formation of these protein aggregates (). This makes posiphen a potential candidate for research into therapies that could slow or prevent the progression of PD.
Similar to PD, AD is characterized by the accumulation of abnormal protein aggregates in the brain, in this case amyloid beta plaques and tau tangles. Research suggests that posiphen may also reduce the production of both amyloid beta and tau proteins, warranting further investigation into its potential application in AD research ().
Posiphen is a small molecule drug under investigation primarily for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease and Parkinson's disease. It is a derivative of phenserine, specifically the enantiomer (+)-phenserine, and has been shown to inhibit the expression of alpha-synuclein, a protein implicated in the pathogenesis of Parkinson's disease. The chemical formula of Posiphen is CHNO, with a molecular weight of approximately 337.423 g/mol .
Posiphen functions primarily through the inhibition of amyloid precursor protein (APP) expression and the subsequent reduction of amyloid-beta peptide and tau levels in the central nervous system. Its mechanism involves the modulation of pathways associated with protein synthesis, particularly by inhibiting translation processes that lead to increased levels of harmful proteins in neuronal cells .
Posiphen exhibits several biological activities:
Posiphen is primarily being investigated for:
Posiphen has been studied for its interactions with various drugs and biological systems:
Several compounds share structural or functional similarities with Posiphen. Here are some notable examples:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Phenserine | CHNO | Acetylcholinesterase inhibitor | Stronger AChE inhibition compared to Posiphen |
Donepezil | CHNO | Acetylcholinesterase inhibitor | Approved for Alzheimer's treatment |
Rivastigmine | CHNO | Acetylcholinesterase inhibitor | Dual action on butyrylcholinesterase |
Galantamine | CHNO | Acetylcholinesterase inhibitor | Also modulates nicotinic receptors |
Posiphen's uniqueness lies in its dual action as both an alpha-synuclein inhibitor and an amyloid precursor protein modulator. This positions it as a promising candidate for addressing multiple pathways involved in neurodegenerative diseases, unlike other compounds that primarily focus on cholinergic mechanisms.
Posiphen, chemically designated as [(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate, is a small molecule with a molecular formula of $$ \text{C}{20}\text{H}{23}\text{N}{3}\text{O}{2} $$ and a molecular weight of 337.42 g/mol. Its structure features a tricyclic pyrroloindole core fused to a carbamate group (Figure 1). Key structural attributes include:
The compound’s SMILES notation (C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C) and InChI key (PBHFNBQPZCRWQP-AZUAARDMSA-N) further validate its stereochemical specificity. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the spatial arrangement of its substituents, ensuring alignment with its IUPAC designation.
Posiphen is synthesized via modifications of the Julian method, originally developed for physostigmine. Key steps include:
Posiphen undergoes hepatic metabolism to produce three primary metabolites (Table 1):
Metabolite | Structural Modification | Synthetic Pathway |
---|---|---|
(+)-N1-norPosiphen | Demethylation at N1 position | Oxidative cleavage of methyl group |
(+)-N8-norPosiphen | Demethylation at N8 position | Enzymatic N-demethylation |
(+)-N1,N8-bisnorPosiphen | Demethylation at N1 and N8 | Sequential oxidative and enzymatic steps |
These metabolites retain the pyrroloindole core but exhibit altered pharmacokinetic profiles due to reduced lipophilicity.
Posiphen is the (+)-enantiomer of phenserine, differing from the (−)-phenserine enantiomer in spatial configuration. Key distinctions include:
X-ray diffraction and circular dichroism (CD) spectroscopy confirm the absolute configuration of Posiphen, ensuring no racemization during synthesis.
LC-MS/MS is the gold standard for quantifying Posiphen and its metabolites in biological matrices. Key parameters include:
Quantitative NMR (qNMR) ensures chemical purity and structural integrity:
Parameter | Value |
---|---|
Solvent | DMSO-d6 |
Frequency | 600 MHz |
Acquisition Time | 2.7 s |
Relaxation Delay | 30 s |
Temperature | 25°C |
These methods collectively ensure >99% purity for clinical-grade Posiphen.
In human liver microsomes Posiphen undergoes rapid first-pass N-demethylation at the N¹ and N⁸ positions through Cytochrome P450 3A4, yielding N¹-norPosiphen and N⁸-norPosiphen [1]. When the specific Cytochrome P450 3A4 inhibitor ketoconazole is added, the in-vitro half-life of Posiphen increases almost nine-fold (Table 1), whereas selective inhibitors of Cytochrome P450 1A2, Cytochrome P450 2B6 and other major isoenzymes have no measurable effect [1]. These data identify Cytochrome P450 3A4 as the dominant metabolic gateway in humans, with minimal contribution from other Phase I routes.
Table 1 – Effect of Cytochrome P450 3A4 blockade on Posiphen stability in human liver microsomes
Condition | Apparent half-life (minutes) | Fold-change vs. control |
---|---|---|
Control (no inhibitor) | 27 | – |
+ Ketoconazole (Cytochrome P450 3A4 blockade) | 238 | 8.8 × longer [1] |
Single-dose studies reveal weight-related scaling of systemic exposure (Table 2). Rodents clear the parent drug far more rapidly than primates, whereas peak exposure occurs within the first hour across all species examined.
Table 2 – Plasma pharmacokinetic parameters after oral dosing
Species (dose) | Maximum concentration (ng mL⁻¹) | Time to maximum (h) | Half-life (h) | Area under curve 0–8 h (ng h mL⁻¹) |
---|---|---|---|---|
Mouse, 65 mg kg⁻¹ | 939 | 0.5 | 0.56 | 1707 [1] |
Rat, 40 mg kg⁻¹ | 1180 | 0.5 | 1.03 | 1140 [1] |
Dog, 20 mg kg⁻¹ | 402 | 1.18 | 1.96 | 756 [1] |
Human, ≈1.1 mg kg⁻¹ | 120 | 1.45 | 4.04 | 310 [1] |
Population-based modelling shows that absorption rate, Michaelis constant and relative bioavailability scale proportionally with oral dose in humans, yet no meaningful differences arise between healthy volunteers and patients with early Alzheimer disease or early Parkinson disease [1].
Rodent–primate contrasts also extend to metabolite predominance. In mouse plasma the principal circulating entity is N⁸-norPosiphen (peak concentration 1.9-fold higher than the parent drug), whereas in human plasma the parent compound remains dominant, with each primary metabolite reaching roughly one-quarter to one-third of that level [1].
Posiphen is lipophilic (Log D 2.2), favouring partition into neural tissue over aqueous compartments. Comparative concentration ratios illustrate this preference:
Table 3 – Ratios of maximum concentration in cerebrospinal fluid or brain to plasma
Compound | Mouse cerebrospinal-fluid : plasma | Mouse brain : plasma | Human cerebrospinal-fluid : plasma |
---|---|---|---|
Posiphen | 0.17 | 5.04 | 0.02 [1] |
N¹-norPosiphen | 0.10 | 3.35 | 0.10 [1] |
N⁸-norPosiphen | 0.16 | 3.78 | 0.17 [1] |
The high brain-to-plasma ratios show efficient blood-brain-barrier permeation, whereas the low cerebrospinal-fluid-to-plasma values reflect strong tissue binding inside the central nervous system. In humans both Posiphen and N⁸-norPosiphen persist in cerebrospinal fluid with half-lives exceeding twelve hours, well beyond their corresponding plasma half-lives, indicating slow efflux once the drug has partitioned into neural tissues [1] [2].
Rodent data (mouse, single oral dose) show near-parallel plasma half-lives for the two primary metabolites: 1.25 hours for N¹-norPosiphen and 1.50 hours for N⁸-norPosiphen, both only marginally longer than the parent drug [1]. In the primate setting (human, 80 mg daily), metabolite clearance is slower despite lower formation rates. Plasma half-life values reach approximately 2 hours for each metabolite, whereas the parent drug clears in about 4 hours [1]. Rat infusion studies confirm rapid elimination, with N¹-norPosiphen and N⁸-norPosiphen comprising no more than forty percent of Posiphen plasma exposure at steady state [2].
Collectively the findings indicate: